N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide is a Schiff base compoundThey are formed by the condensation reaction of derivatives of a primary amine (NH2) and a carbonyl compound (C=O), such as an aldehyde or a ketone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide involves the reaction of 2-amino-4-methylphenol with 4-methoxynaphthalene-1-carbaldehyde . The reaction typically occurs under mild conditions, often in the presence of a solvent like ethanol or methanol, and may require a catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for Schiff bases like this compound often involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde or ketone.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azomethine group (>C=N–) is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original amine and aldehyde or ketone.
Scientific Research Applications
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide has various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets through the azomethine group (>C=N–). This group can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-bromo-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
- Pyridoxal isonicotinoyl hydrazone (PIH)
Uniqueness
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of the methoxynaphthalene and methylbenzenesulfonamide groups. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other Schiff bases and similar compounds.
Properties
IUPAC Name |
N-[(E)-(4-methoxynaphthalen-1-yl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-14-7-10-16(11-8-14)25(22,23)21-20-13-15-9-12-19(24-2)18-6-4-3-5-17(15)18/h3-13,21H,1-2H3/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZMQVYUVDXZRN-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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